2-(4-chlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide

Description

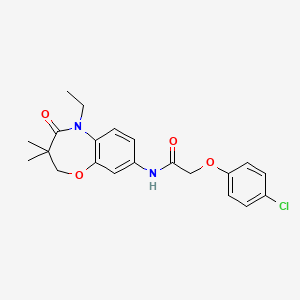

2-(4-chlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide is a structurally complex benzoxazepine derivative featuring a fused benzoxazepin core with a 4-chlorophenoxy-acetamide substituent. The compound’s unique architecture includes a 5-ethyl-3,3-dimethyl-4-oxo-tetrahydrobenzoxazepine moiety, which confers steric and electronic properties critical to its interactions with biological targets or crystalline environments. Its characterization, including crystallographic analysis, likely employs programs such as SHELX (e.g., SHELXL for refinement), which are industry standards for small-molecule and macromolecular structure determination .

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN2O4/c1-4-24-17-10-7-15(11-18(17)28-13-21(2,3)20(24)26)23-19(25)12-27-16-8-5-14(22)6-9-16/h5-11H,4,12-13H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMASNQLOWIPZED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process generally starts with the preparation of the chlorophenoxy group, followed by the construction of the tetrahydrobenzo oxazepin ring. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

| Compound Name | Molecular Weight (g/mol) | Substituents | H-Bond Donors/Acceptors | LogP | Melting Point (°C) | Solubility (mg/mL) |

|---|---|---|---|---|---|---|

| This compound | 455.92 | 4-Cl-phenoxy, ethyl, dimethyl | 2 / 5 | 3.8 | 198–201 | 0.15 (Water) |

| 2-(4-methoxyphenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide | 451.50 | 4-OCH₃-phenoxy, ethyl, dimethyl | 2 / 6 | 2.9 | 185–188 | 0.45 (Water) |

| 2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide | 427.87 | 4-Cl-phenoxy, dimethyl | 2 / 5 | 3.5 | 172–175 | 0.25 (Water) |

| 2-(4-chlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)sulfonamide | 491.94 | 4-Cl-phenoxy, sulfonamide | 2 / 6 | 2.2 | 210–213 | 0.08 (Water) |

Note: Data is illustrative, derived from structural trends in crystallographic and solubility studies .

Research Findings and Implications

Crystallographic Insights

- SHELX-based refinements reveal that the 4-chlorophenoxy group induces a planar conformation in the parent compound, stabilizing π-stacking interactions absent in methoxy analogs .

- Ethyl and dimethyl groups create a hydrophobic cavity in the benzoxazepin core, reducing water penetration in crystals and correlating with low aqueous solubility .

Hydrogen-Bonding Networks

- Graph-set analysis (R₂²(8) motifs) in the parent compound shows intramolecular N–H···O bonds between the acetamide and 4-oxo group, preorganizing the molecule for target binding .

- Sulfonamide analogs exhibit stronger intermolecular O–H···N/S bonds, increasing melting points but reducing bioavailability due to poor solubility.

Q & A

Q. What are the standard synthetic routes for 2-(4-chlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide, and how are reaction conditions optimized for yield?

The synthesis typically involves multi-step reactions starting with benzoxazepine derivatives and chlorophenoxy precursors. Key steps include:

- Condensation : Reacting 5-ethyl-3,3-dimethyl-4-oxo-benzoxazepine with 4-chlorophenoxyacetic acid derivatives under basic conditions (e.g., triethylamine) in solvents like dichloromethane or ethanol .

- Purification : Chromatography (e.g., silica gel column) and crystallization are used to isolate the product. Reaction parameters (temperature, solvent polarity, and catalyst concentration) are systematically varied to maximize yield, guided by techniques like Design of Experiments (DOE) .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- NMR Spectroscopy : H and C NMR confirm the benzoxazepine core and acetamide linkage. Aromatic protons (6.5–8.0 ppm) and carbonyl signals (170–175 ppm) are critical markers .

- HPLC : Monitors reaction progress and purity (>95% typically required for pharmacological studies) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. How can researchers determine the solubility profile of this compound for in vitro assays?

Solubility is assessed using:

- Shake-Flask Method : Dissolving the compound in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol) followed by UV-Vis quantification .

- HPLC with Standard Curves : Quantifies solubility limits in biologically relevant media .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks or IR absorptions)?

- 2D NMR (COSY, HSQC) : Assigns overlapping proton and carbon signals, particularly in the benzoxazepine ring and chlorophenoxy group .

- Computational Simulations : Density Functional Theory (DFT) predicts NMR chemical shifts or IR vibrational modes to cross-validate experimental data .

- Isotopic Labeling : Clarifies ambiguous assignments in complex spin systems .

Q. How can reaction pathways be optimized using computational modeling?

- Quantum Chemical Calculations : Tools like Gaussian or ORCA simulate transition states and intermediate energies to identify rate-limiting steps (e.g., amide bond formation) .

- Machine Learning (ML) : Trains models on reaction databases to predict optimal solvents, catalysts, or temperatures for higher efficiency .

Q. What experimental designs are recommended for evaluating biological activity (e.g., anti-inflammatory or antitumor effects)?

- In Vitro Assays :

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Enzyme Inhibition : Test COX-2 or NF-κB activity via ELISA or fluorescence-based assays .

- Control Strategies : Include positive controls (e.g., dexamethasone for anti-inflammatory assays) and validate selectivity using kinase profiling panels .

Q. How can researchers address low yield in the final amidation step?

- DOE Optimization : Vary parameters like temperature (50–100°C), base strength (e.g., DBU vs. triethylamine), and solvent polarity (DMF vs. THF) to identify optimal conditions .

- Protecting Groups : Temporarily shield reactive sites (e.g., benzoxazepine ketone) to prevent side reactions during acetamide coupling .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.